molecular formula C10H15N5O2 B1479076 2-Azido-1-(4-(cyclopropanecarbonyl)piperazin-1-yl)ethan-1-one CAS No. 2098074-55-4

2-Azido-1-(4-(cyclopropanecarbonyl)piperazin-1-yl)ethan-1-one

Cat. No.: B1479076
CAS No.: 2098074-55-4
M. Wt: 237.26 g/mol
InChI Key: MGZRDNYEZAUFGL-UHFFFAOYSA-N
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Description

2-Azido-1-(4-(cyclopropanecarbonyl)piperazin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C10H15N5O2 and its molecular weight is 237.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Microwave-Assisted Synthesis

    A study by Said et al. (2020) highlighted an efficient, eco-friendly microwave-assisted synthesis involving 2-azido-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone, showcasing the potential of microwave irradiation in accelerating chemical reactions.

  • Synthesis of Piperazine Derivatives

    Research by Rajkumar et al. (2014) focused on the synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives, demonstrating the versatility of piperazine-based compounds in chemical synthesis.

  • Novel Piperazine and 1,4-Diazepane Synthesis

    Van Brabandt et al. (2006) described the asymmetric synthesis of novel piperazine and 1,4-diazepane annulated beta-lactam derivatives, highlighting the role of these structures in pharmaceutical chemistry.

Chemical Reactivity and Electrochemical Recognition

  • Characterization and Chemical Reactivity

    A study by Ramdane et al. (2021) explored the synthesis, characterization, and chemical reactivity of a novel piperazine derivative for the electrochemical recognition of nitrite anion.

  • Functionalized Piperazine Derivatives

    Research by Dekeukeleire et al. (2012) focused on synthesizing functionalized piperazine derivatives, which is relevant in the context of 2-azido-1-(4-(cyclopropanecarbonyl)piperazin-1-yl)ethan-1-one.

Biological Activity and Applications

  • Antibacterial and Antifungal Activities

    Gan et al. (2010) conducted research on azole-containing piperazine derivatives, revealing significant antibacterial and antifungal activities.

  • Anti-Inflammatory Activity

    A study by Ahmed et al. (2017) highlighted the synthesis and anti-inflammatory activity of novel piperazine derivatives, showing the potential of these compounds in therapeutic applications.

  • Anticonvulsant Activity

    Research by Obniska et al. (2006) explored the anticonvulsant activity of N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives, offering insights into the neuroactive potential of similar compounds.

Properties

IUPAC Name

2-azido-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O2/c11-13-12-7-9(16)14-3-5-15(6-4-14)10(17)8-1-2-8/h8H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZRDNYEZAUFGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)C(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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